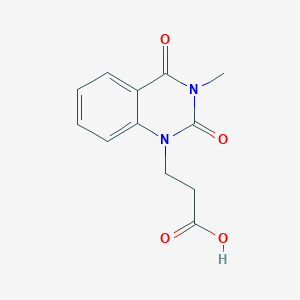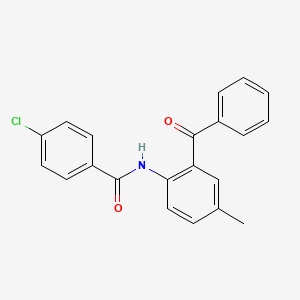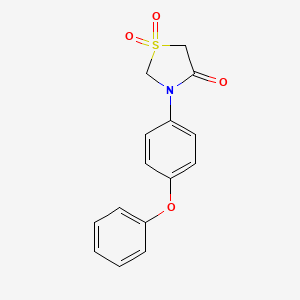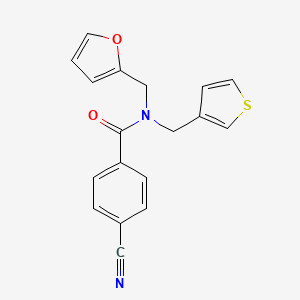
4-(3,4-二氢-1H-异喹啉-2-磺酰基)-N-(4-甲氧基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the class of isoquinoline sulfonamides. It has been the subject of scientific research due to its potential application in the field of medicine.
科学研究应用
药物化学中的合成和表征
对与 4-(3,4-二氢-1H-异喹啉-2-磺酰基)-N-(4-甲氧基苯基)苯甲酰胺 相关的衍生物的合成和表征的研究已导致潜在药物剂的发现。例如,对喹唑啉衍生物的研究探索了它们作为利尿剂和抗高血压剂的应用,显示出显着的药理活性 (Rahman 等人,2014)。类似地,对四氢异喹啉衍生物的研究发现了它们作为抗癌剂的潜力,突出了药物开发的广泛可能性 (Redda 等人,2010)。
新型合成方法和表征
探索了涉及 Bischler-Napieralski 异喹啉合成的创新合成方法。这包括产生正常和异常反应产物,扩大了该领域的化学合成范围 (Doi 等人,1997)。此外,还研究了相关化合物的可溶聚酰亚胺的合成和表征,为聚合物科学的进步做出了贡献 (Imai 等人,1984)。
催化和有机合成
该化合物在催化研究中发挥了重要作用,尤其是在 Rh 催化的氧化偶联过程中。这项研究在有机合成中具有重要意义,特别是在构建复杂分子结构方面 (Song 等人,2010)。
药理学和生物化学研究
在药理学中,对苯甲酰胺类似物(包括与 4-(3,4-二氢-1H-异喹啉-2-磺酰基)-N-(4-甲氧基苯基)苯甲酰胺 相关的类似物)的研究探索了它们与受体的结合,例如 sigma-2 受体。这对理解受体相互作用和开发新的治疗剂具有重要意义 (Xu 等人,2005)。
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGZIXYGINZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)



![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)